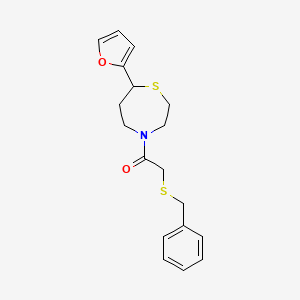

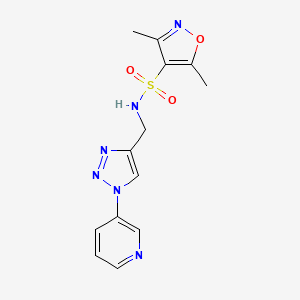

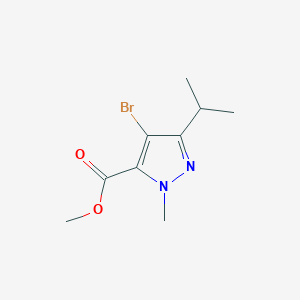

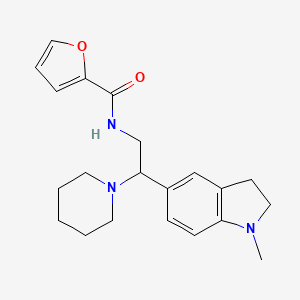

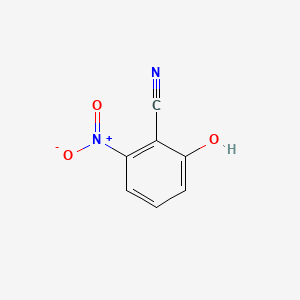

![molecular formula C20H14ClF3N2O3 B2800368 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 852924-42-6](/img/structure/B2800368.png)

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several steps. The common intermediate 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . The synthesis process involves the use of various reagents and catalysts, and the reactions are carried out under specific conditions to ensure the desired product is obtained .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom and the adjacent carbon atoms are sp2 hybridized, which means the ring is planar. The compound also contains a carboxamide group (-C(=O)NH2), a trifluoromethoxy group (-O-CF3), and a chlorophenyl group (-C6H4-Cl) .Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Research on compounds with elements of the query molecule's structure often focuses on understanding their hydrogen bonding and crystal structure. For example, studies have looked into the crystal structures of anticonvulsant enaminones, revealing insights into the hydrogen bonding networks and the molecular conformations of cyclohexene rings and aromatic moieties. These structural analyses are crucial for the development of pharmaceuticals by elucidating the molecular interactions within the crystal lattice, which can influence drug solubility and bioavailability (Kubicki, Bassyouni, & Codding, 2000).

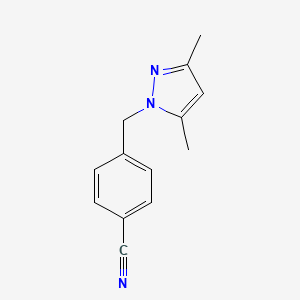

Chemical Synthesis and Reactivity

Another aspect of research on similar compounds involves exploring their chemical synthesis and reactivity. For instance, the study of ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions shows the diverse potential for synthesizing novel compounds with potential pharmacological applications. Such studies contribute to the broader understanding of the chemical behavior of complex molecules, which can be pivotal for the design of new drugs or materials (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

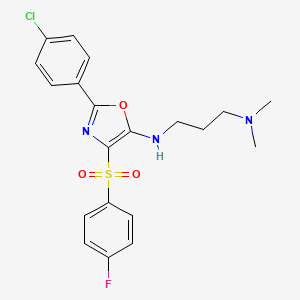

Glycine Transporter 1 Inhibition

Research into the inhibition of the Glycine Transporter 1 (GlyT1) has identified compounds with structural features similar to the query molecule, demonstrating potent inhibitory activity. These studies are crucial for developing new treatments for central nervous system disorders, including schizophrenia and cognitive impairments. The identification and characterization of these inhibitors, including their pharmacokinetic profiles and effects on cerebrospinal fluid concentrations of glycine, highlight the therapeutic potential of such compounds (Yamamoto et al., 2016).

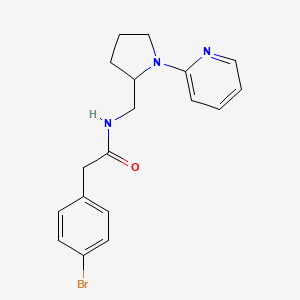

Antitubercular and Antibacterial Activities

The synthesis and biological evaluation of carboxamide derivatives for their antitubercular and antibacterial activities represent another area of application for structurally related compounds. Studies have identified certain derivatives as more potent than reference drugs, underscoring the importance of chemical synthesis in discovering new antimicrobial agents. These findings are significant for addressing the global challenge of antibiotic resistance and developing more effective treatments for tuberculosis and other bacterial infections (Bodige et al., 2020).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O3/c21-14-5-3-13(4-6-14)12-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)29-20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUYBYBRGSCXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)

![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)